rac-(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
Description
rac-(3aR,4S,9bS)-6-Chloro-9-(trifluoromethyl)-cyclopenta[c]quinoline-4-carboxylic acid is a chiral cyclopenta[c]quinoline derivative characterized by a fused bicyclic core with substituents at positions 6 (chloro) and 9 (trifluoromethyl) and a carboxylic acid group at position 2. Its molecular formula is C₁₄H₁₁ClF₃NO₂, with a molecular weight of 317.70 g/mol . The compound’s stereochemistry and substituent arrangement render it a candidate for pharmacological studies, particularly in antibacterial applications, due to the structural similarity to bioactive quinolines .
Properties
Molecular Formula |
C14H11ClF3NO2 |
|---|---|
Molecular Weight |
317.69 g/mol |
IUPAC Name |
(3aS,4R,9bR)-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H11ClF3NO2/c15-9-5-4-8(14(16,17)18)10-6-2-1-3-7(6)11(13(20)21)19-12(9)10/h1-2,4-7,11,19H,3H2,(H,20,21)/t6-,7+,11-/m1/s1 |
InChI Key |
UNJQLAQMGOQLCR-PTZCXBDSSA-N |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=C(C=CC(=C23)C(F)(F)F)Cl)C(=O)O |
Canonical SMILES |
C1C=CC2C1C(NC3=C(C=CC(=C23)C(F)(F)F)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Cyclopenta[c]quinoline Core
- The cyclopenta[c]quinoline scaffold is commonly synthesized via intramolecular cyclization reactions starting from appropriately substituted aniline or quinoline precursors.
- Methods such as Friedländer quinoline synthesis or Povarov reactions can be adapted to form the fused ring system.
- Cyclopentannulation can be achieved by intramolecular Heck or Michael addition reactions to form the cyclopentane ring fused to the quinoline.
Incorporation of the 9-(Trifluoromethyl) Group
- The trifluoromethyl group is introduced via nucleophilic or electrophilic trifluoromethylation reactions.
- Common reagents include Togni reagents, Ruppert–Prakash reagent (CF3SiMe3), or trifluoromethyl iodide under copper catalysis.
- The position 9 of the cyclopenta[c]quinoline is functionalized through selective lithiation or halogen-metal exchange followed by trifluoromethylation.
Formation of the 4-Carboxylic Acid Group
- The carboxylic acid at position 4 can be introduced by oxidation of a corresponding methyl or aldehyde group or by hydrolysis of esters.
- Common oxidizing agents include KMnO4 or chromium-based reagents under mild conditions to avoid affecting other sensitive groups.
- Alternatively, carboxylation of a lithio intermediate with CO2 followed by acidic workup is a precise method.
Stereochemical Control and Racemic Mixture Formation
- The synthesis yields a racemic mixture of the stereoisomers at the 3a, 4, and 9b positions.
- Control of stereochemistry is achieved by the choice of chiral or achiral catalysts and reaction conditions.
- Resolution of enantiomers can be performed post-synthesis if needed, but the racemic form is often sufficient for research purposes.
Representative Synthetic Route Example (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Friedländer synthesis | 2-Aminobenzaldehyde + cyclopentanone, acid catalyst | Formation of quinoline core |
| 2 | Electrophilic chlorination | N-Chlorosuccinimide (NCS), solvent (e.g., CHCl3) | 6-Chloro substitution on quinoline ring |
| 3 | Halogen-metal exchange + trifluoromethylation | n-BuLi, CF3I, low temperature | Introduction of 9-trifluoromethyl group |
| 4 | Lithiation + carboxylation | n-BuLi, CO2 gas, acidic workup | Formation of 4-carboxylic acid |
| 5 | Purification | Chromatography, recrystallization | Isolation of racemic product with purity |
Analytical and Purification Techniques
- Purification is typically done by column chromatography and recrystallization to achieve >95% purity.
- Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm structure and stereochemistry.
- Melting point and elemental analysis further verify compound identity.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Cyclopenta[c]quinoline core | Friedländer synthesis, cyclization | 2-Aminobenzaldehyde, cyclopentanone, acid | Core scaffold formation |
| 6-Chloro substitution | Electrophilic aromatic substitution | N-Chlorosuccinimide (NCS), solvent | Regioselective chlorination |
| 9-Trifluoromethyl group | Trifluoromethylation | n-BuLi, CF3I or Togni reagent | Position-selective trifluoromethylation |
| 4-Carboxylic acid formation | Lithiation + carboxylation or oxidation | n-BuLi, CO2 or KMnO4 | Introduction of acid functionality |
| Purification and characterization | Chromatography, recrystallization | NMR, MS, HPLC | Ensures purity and stereochemical confirmation |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 6 undergoes nucleophilic substitution under specific conditions:
Mechanistic Insight : The trifluoromethyl group at position 9 enhances electrophilicity at position 6 by withdrawing electron density, facilitating substitution.
Electrophilic Aromatic Substitution
The quinoline ring undergoes electrophilic substitution at electron-rich positions:
Functionalization of the Carboxylic Acid Group
The carboxylic acid at position 4 participates in classic derivatization reactions:
Trifluoromethyl Group Reactivity
The CF₃ group exhibits limited reactivity but influences electronic properties:
Stereochemical Influence on Reactivity
The (3aR,4S,9bS) stereochemistry critically impacts reaction outcomes:
| Parameter | Impact |
|---|---|
| Ring conformation | Alters steric accessibility of position 6 for nucleophilic substitution |
| Carboxylic acid orientation | Dictates hydrogen-bonding patterns in amidation/esterification |
Comparative Reactivity with Analogues
Key differences from structurally related compounds:
Scientific Research Applications
rac-(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural analogs and their properties:
Key Observations :
- Functional Groups : The 4-COOH group is conserved across analogs, critical for interactions with bacterial topoisomerases or kinases . Dicarboxylic acid derivatives (e.g., 4,8-di-COOH) may exhibit altered solubility and binding kinetics .
Biological Activity
The compound rac-(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C14H11ClF3N2O2
- Molecular Weight : 317.69 g/mol
- CAS Number : [insert CAS number]
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It has been identified as a potential inhibitor of SIRT3 (Sirtuin 3), a mitochondrial deacetylase involved in regulating metabolic processes and cell survival.
SIRT3 Inhibition
Research indicates that the compound acts as a selective inhibitor of SIRT3, which plays a dual role in cancer biology—either promoting or inhibiting tumor growth depending on the context. Inhibition of SIRT3 can lead to altered mitochondrial function and increased oxidative stress in cancer cells, potentially enhancing the efficacy of chemotherapy agents.
Anticancer Activity
A study demonstrated that derivatives of quinoline-4-carboxylic acids, including rac-(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3H-cyclopenta[c]quinoline-4-carboxylic acid, exhibited significant antiproliferative effects against various leukemia cell lines.
| Compound | IC50 (µM) | Target |
|---|---|---|
| P6 | 7.2 | SIRT3 |
| Ara-C | 39.1 | Control |
The compound induced G0/G1 phase cell cycle arrest without triggering apoptosis, suggesting it may promote differentiation rather than cell death in certain leukemic contexts .
Molecular Docking Studies
Molecular docking studies have revealed specific binding interactions between the compound and the active site of SIRT3. This specificity may account for its selective inhibitory effects compared to other sirtuins (SIRT1 and SIRT2), which are crucial for developing targeted cancer therapies .
Case Studies
- Leukemia Treatment : In vitro studies showed that the compound effectively inhibited colony formation in MLLr leukemic cell lines (THP-1, MOLM-13). The mechanism involved differentiation rather than apoptosis, highlighting its potential as a therapeutic agent for leukemia .
- Metabolic Regulation : Research indicates that by inhibiting SIRT3, the compound can disrupt metabolic pathways in cancer cells, leading to increased ROS levels and sensitization to chemotherapeutic agents .
Q & A
Q. What are the key structural features and molecular properties of this compound?
The compound features a cyclopenta[c]quinoline core with a trifluoromethyl group at position 9, a chlorine substituent at position 6, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₄H₁₁ClF₃NO₂ , with a molecular weight of 317.70 g/mol . The rac prefix indicates a racemic mixture of enantiomers, necessitating chiral analysis for stereochemical characterization. Structural elucidation typically employs NMR spectroscopy (¹H/¹³C, 2D-COSY, NOESY) and X-ray crystallography for absolute configuration determination.
Q. What synthetic strategies are reported for cyclopenta[c]quinoline derivatives?
Cyclopenta[c]quinolines are commonly synthesized via intramolecular cyclization of substituted quinoline precursors. For example, trifluoromethyl and chloro groups can be introduced via Friedel-Crafts alkylation or halogenation under controlled conditions. The carboxylic acid moiety is often installed through hydrolysis of ester intermediates or direct carboxylation using CO₂ in the presence of transition-metal catalysts .
Q. How should researchers handle and store this compound safely?
While specific toxicity data are limited, analogous cyclopentaquinolines require full PPE (gloves, lab coat, goggles) and local exhaust ventilation to avoid inhalation or dermal contact. Store in sealed, inert containers under dry, cool conditions (2–8°C) to prevent degradation. Stability studies recommend monitoring for decomposition via HPLC-MS to detect hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How can the racemic mixture be resolved into enantiomers for biological studies?
Chiral resolution of the rac mixture can be achieved using chiral stationary-phase HPLC (e.g., cellulose- or amylose-based columns) or enzymatic kinetic resolution with esterases or lipases. For preparative-scale separation, diastereomeric salt formation with chiral amines (e.g., cinchona alkaloids) is effective. Post-resolution, circular dichroism (CD) and optical rotation validate enantiopurity .
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like enzymes or receptors. For trifluoromethyl groups, polarizable force fields (e.g., AMOEBA) improve accuracy in simulating hydrophobic interactions .
Q. What analytical techniques resolve contradictions in spectroscopic data for structural confirmation?
Discrepancies between experimental and predicted NMR shifts can arise from dynamic effects (e.g., ring puckering). Use variable-temperature NMR to assess conformational flexibility. High-resolution mass spectrometry (HRMS) and IR spectroscopy cross-validate functional groups. For ambiguous NOE correlations, solid-state NMR or X-ray diffraction provides definitive evidence .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The -CF₃ group enhances lipophilicity (logP) and metabolic stability while reducing basicity. 19F NMR tracks its electronic environment, and thermogravimetric analysis (TGA) assesses thermal stability. Computational studies show that -CF₃ induces ortho-directing effects in electrophilic substitution, impacting derivatization strategies .
Q. What strategies mitigate batch-to-batch variability in synthesis?
Implement Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Use in-line PAT tools (e.g., ReactIR) for real-time monitoring of intermediates. Quality-by-Design (QbD) principles ensure robustness, with HPLC purity thresholds (>95%) and ICP-MS for heavy-metal screening .
Methodological and Data Analysis Questions
Q. How are degradation pathways studied under accelerated stability conditions?
Conduct forced degradation studies in acidic, basic, oxidative, and photolytic conditions. Analyze products via LC-QTOF-MS to identify major degradation pathways (e.g., decarboxylation or ring-opening). Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage conditions .
Q. What statistical methods analyze dose-response relationships in preclinical studies?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. ANOVA with post-hoc tests (Tukey, Bonferroni) compares treatment groups. For multivariate data (e.g., pharmacokinetic profiles), principal component analysis (PCA) reduces dimensionality and identifies key variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
